molecular formula C12H14N8O3 B3251153 6-Methoxypurine hemihydrate CAS No. 207511-17-9

6-Methoxypurine hemihydrate

Cat. No.: B3251153
CAS No.: 207511-17-9
M. Wt: 318.29 g/mol
InChI Key: OWMJVYIQFRCDEN-UHFFFAOYSA-N
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Preparation Methods

6-Methoxypurine hemihydrate can be synthesized through crystallization from different solvents. When crystallized from N,N-methylformamide, it forms the hemihydrate, whereas crystallization from water results in the trihydrate form . The hemihydrate is formed at 383 K upon heating the trihydrate, where molecules of water are liberated successively . Industrial production methods often involve controlled crystallization processes to ensure high purity and yield.

Chemical Reactions Analysis

6-Methoxypurine hemihydrate undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Involves the addition of hydrogen or the removal of oxygen. Reducing agents such as sodium borohydride are often used.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different purine derivatives, while substitution reactions can introduce various functional groups into the purine ring.

Scientific Research Applications

6-Methoxypurine hemihydrate is widely utilized in scientific research due to its versatility. Some of its applications include:

Mechanism of Action

The precise mechanism of action of 6-Methoxypurine hemihydrate is not entirely elucidated. it is hypothesized to interact with proteins through hydrogen bonding, electrostatic interactions, and covalent bonds . These interactions can influence protein structure and function, making it a valuable tool in biochemical research.

Comparison with Similar Compounds

6-Methoxypurine hemihydrate can be compared with other purine derivatives such as:

    6-Mercaptopurine: An antineoplastic agent used to treat leukemia.

    6-Thioguanine: Another purine analogue with similar applications in cancer therapy.

    Adenine: A fundamental component of nucleic acids, essential for DNA and RNA structure.

The uniqueness of this compound lies in its specific interactions with proteins and its high purity, making it particularly useful in detailed biochemical studies.

Properties

IUPAC Name

6-methoxy-7H-purine;hydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C6H6N4O.H2O/c2*1-11-6-4-5(8-2-7-4)9-3-10-6;/h2*2-3H,1H3,(H,7,8,9,10);1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWMJVYIQFRCDEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=NC2=C1NC=N2.COC1=NC=NC2=C1NC=N2.O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N8O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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